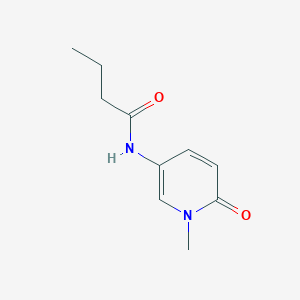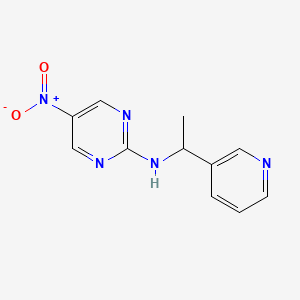![molecular formula C14H17N5O B7586822 (2S)-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]pyrrolidine-2-carboxamide](/img/structure/B7586822.png)
(2S)-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]pyrrolidine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]pyrrolidine-2-carboxamide is a chemical compound that has been studied in various scientific research fields. It is commonly known as MTRN, and it has shown potential in treating various diseases.
作用机制
The mechanism of action of MTRN is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer research, MTRN has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in tumor invasion and metastasis. In neuroscience, MTRN has been shown to inhibit the aggregation of beta-amyloid, which is a protein that forms plaques in the brains of Alzheimer's patients. In immunology, MTRN has been shown to modulate the activity of various immune cells, such as T cells and B cells.
Biochemical and Physiological Effects:
MTRN has been shown to have various biochemical and physiological effects, depending on the research field. In cancer research, MTRN has been shown to inhibit tumor growth and proliferation, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels). In neuroscience, MTRN has been shown to improve cognitive function, reduce inflammation, and protect against neuronal damage. In immunology, MTRN has been shown to modulate the immune response, reduce inflammation, and promote immune tolerance.
实验室实验的优点和局限性
MTRN has several advantages for lab experiments, such as its high purity and stability, low toxicity, and ease of synthesis. However, there are also some limitations, such as its poor solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and administration route for MTRN in different research fields.
未来方向
There are several future directions for research on MTRN. In cancer research, future studies could focus on the development of MTRN-based therapies for different types of cancer, as well as the identification of biomarkers that could predict the response to MTRN treatment. In neuroscience, future studies could focus on the potential of MTRN to treat other neurodegenerative diseases, such as Parkinson's disease, and the mechanisms underlying its neuroprotective effects. In immunology, future studies could focus on the development of MTRN-based therapies for autoimmune diseases, such as multiple sclerosis, and the identification of the optimal dosage and administration route for MTRN in different disease models.
Conclusion:
In conclusion, MTRN is a chemical compound that has shown potential in various scientific research fields, including cancer research, neuroscience, and immunology. Its synthesis method is straightforward, and it has several advantages for lab experiments. MTRN's mechanism of action is not fully understood, but it has been shown to have various biochemical and physiological effects. Future research on MTRN could lead to the development of new therapies for different diseases and a better understanding of its mechanisms of action.
合成方法
The synthesis method of MTRN involves the reaction between (2S)-pyrrolidine-2-carboxylic acid and 3-(4-methyl-1,2,4-triazol-3-yl)aniline. The reaction is carried out in the presence of a coupling agent, such as N-ethyl-N′-(3-dimethylaminopropyl)carbodiimide (EDC), and a base, such as triethylamine. The resulting product is then purified using various techniques, such as column chromatography or recrystallization.
科学研究应用
MTRN has been studied in various scientific research fields, including cancer research, neuroscience, and immunology. In cancer research, MTRN has shown potential as an anti-cancer agent by inhibiting the growth and proliferation of cancer cells. In neuroscience, MTRN has been studied for its potential in treating neurodegenerative diseases, such as Alzheimer's disease. In immunology, MTRN has been studied for its potential in modulating the immune response, particularly in autoimmune diseases.
属性
IUPAC Name |
(2S)-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O/c1-19-9-16-18-13(19)10-4-2-5-11(8-10)17-14(20)12-6-3-7-15-12/h2,4-5,8-9,12,15H,3,6-7H2,1H3,(H,17,20)/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVYYLCZABPXUJJ-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1C2=CC(=CC=C2)NC(=O)C3CCCN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=NN=C1C2=CC(=CC=C2)NC(=O)[C@@H]3CCCN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]pyrrolidine-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-hydroxy-N-[3-(sulfamoylamino)phenyl]pyridine-2-carboxamide](/img/structure/B7586741.png)
![4-[4-(Hydroxymethyl)piperidin-1-yl]benzenesulfonamide](/img/structure/B7586753.png)

![2-[4-[[1-(Methylamino)-1-oxopropan-2-yl]sulfamoyl]phenoxy]acetic acid](/img/structure/B7586764.png)

![2-[4-(6-Methylpyridin-2-yl)piperazin-1-yl]ethanol](/img/structure/B7586779.png)
![(2S)-2-(bicyclo[2.2.1]hept-5-ene-2-carbonylamino)-3-hydroxypropanoic acid](/img/structure/B7586783.png)
![N-cyclopropyl-N-[(3-fluorophenyl)methyl]benzenesulfonamide](/img/structure/B7586792.png)

![4-[(2-Chloro-acetylamino)-methyl]-thiophene-2-carboxylic acid methyl ester](/img/structure/B7586828.png)


![N-[(3-methoxyphenyl)methyl]-1-(4-methylsulfonylphenyl)methanamine](/img/structure/B7586860.png)
